1-O-tert-butyl 2-O-methyl 4-naphthalen-2-yloxypyrrolidine-1,2-dicarboxylate
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Overview
Description
1-O-tert-butyl 2-O-methyl 4-naphthalen-2-yloxypyrrolidine-1,2-dicarboxylate is a complex organic compound that features a pyrrolidine ring substituted with tert-butyl, methyl, and naphthalen-2-yloxy groups
Preparation Methods
The synthesis of 1-O-tert-butyl 2-O-methyl 4-naphthalen-2-yloxypyrrolidine-1,2-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of tert-butyl and methyl groups: These groups can be introduced via alkylation reactions using tert-butyl halides and methyl halides, respectively.
Attachment of the naphthalen-2-yloxy group: This step can be accomplished through etherification reactions, where naphthalen-2-ol is reacted with the pyrrolidine derivative.
Industrial production methods may involve optimization of these steps to improve yield and scalability. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
1-O-tert-butyl 2-O-methyl 4-naphthalen-2-yloxypyrrolidine-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the pyrrolidine ring. Common reagents for these reactions include halides and alkoxides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-O-tert-butyl 2-O-methyl 4-naphthalen-2-yloxypyrrolidine-1,2-dicarboxylate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the development of new materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 1-O-tert-butyl 2-O-methyl 4-naphthalen-2-yloxypyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-O-tert-butyl 2-O-methyl 4-naphthalen-2-yloxypyrrolidine-1,2-dicarboxylate can be compared with other similar compounds, such as:
- Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate
- tert-Butyl 4-[(E)-But-1-en-3-yl]oxy-2-methylpyrrolidine-1,2-dicarboxylate
These compounds share structural similarities but differ in their specific substituents and functional groups, which can lead to differences in their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct properties and applications.
Properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl 4-naphthalen-2-yloxypyrrolidine-1,2-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO5/c1-21(2,3)27-20(24)22-13-17(12-18(22)19(23)25-4)26-16-10-9-14-7-5-6-8-15(14)11-16/h5-11,17-18H,12-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGEPPFRNMQDKGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)OC2=CC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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